molecular formula C6H5Cl5 B1254767 1,2,3,4,5-Pentachlorocyclohexene

1,2,3,4,5-Pentachlorocyclohexene

Cat. No.: B1254767
M. Wt: 254.4 g/mol
InChI Key: MQYAVRUCONBHOR-REXQBJLCSA-N
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Description

1,2,3,4,5-Pentachlorocyclohexene (PCCH) is a critical intermediate for investigating the environmental fate and microbial degradation of the organochlorine pesticide lindane (γ-hexachlorocyclohexane). Its primary research value lies in its role as a substrate for dehydrochlorinase enzymes, such as LinA found in Sphingomonas paucimobilis UT26, which catalyze the initial steps of aerobic lindane biodegradation . Studies on the stereochemistry of these reactions have shown that LinA acts enantiotopologically, differentiating between two 1,2-biaxial HCl pairs on γ-hexachlorocyclohexane to produce a single PCCH enantiomer, specifically 1,3(R),4(S),5(S),6(R)-PCCH . Furthermore, the enzyme enantiomerically differentiates between the enantiomers of synthetic γ-PCCH, converting each at a different rate and yielding trichlorobenzene products, which provides a valuable model system for studying enzymatic stereospecificity . Beyond its central role in aerobic pathways, this compound is also a recognized metabolite in mammalian and insect systems, facilitating comparative toxicological and metabolic studies across biological kingdoms . Research into this compound is therefore essential for advancing the understanding of bioremediation strategies for contaminated sites and the fundamental mechanisms of enzymatic dehydrochlorination .

Properties

Molecular Formula

C6H5Cl5

Molecular Weight

254.4 g/mol

IUPAC Name

(3S,4R,5R,6S)-1,3,4,5,6-pentachlorocyclohexene

InChI

InChI=1S/C6H5Cl5/c7-2-1-3(8)5(10)6(11)4(2)9/h1-2,4-6H/t2-,4+,5+,6+/m0/s1

InChI Key

MQYAVRUCONBHOR-REXQBJLCSA-N

SMILES

C1=C(C(C(C(C1Cl)Cl)Cl)Cl)Cl

Isomeric SMILES

C1=C([C@H]([C@@H]([C@@H]([C@H]1Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1=C(C(C(C(C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Kinetics

The reaction proceeds via a two-step elimination mechanism:

  • First Step : Base-induced removal of a β-hydrogen and adjacent chlorine atom from HCH, forming a PCCH intermediate.

  • Second Step : Further dehydrochlorination of PCCH to produce 1,2,4-trichlorobenzene (1,2,4-TCB) or 1,2,3-trichlorobenzene (1,2,3-TCB).

Kinetic studies reveal that the reaction rate is highly dependent on pH and temperature. For α- and γ-HCH, the pseudo-first-order rate constants (k1k_1) for the first step increase by approximately one order of magnitude per pH unit between pH 7.01 and 12.02. At pH 9.26 and 25°C, the second-order rate constants (kbk_b) are 3.57±0.03M1d13.57 \pm 0.03 \, \text{M}^{-1} \, \text{d}^{-1} for α-HCH and 3.19±0.19M1d13.19 \pm 0.19 \, \text{M}^{-1} \, \text{d}^{-1} for γ-HCH. Activation energies (EaE_a) for this step are 60.4±7.8kJ mol160.4 \pm 7.8 \, \text{kJ mol}^{-1} (α-HCH) and 67.7±8.7kJ mol167.7 \pm 8.7 \, \text{kJ mol}^{-1} (γ-HCH).

Table 1: Kinetic Parameters for Base-Catalyzed Dehydrochlorination of HCH Isomers

Parameterα-HCHγ-HCH
kb(M1d1)k_b \, (\text{M}^{-1} \, \text{d}^{-1})3.57±0.033.57 \pm 0.033.19±0.193.19 \pm 0.19
Ea(kJ mol1)E_a \, (\text{kJ mol}^{-1})60.4±7.860.4 \pm 7.867.7±8.767.7 \pm 8.7
Major TCB Product1,2,4-TCB1,2,3-TCB

Stereochemical Considerations

The stereochemistry of this compound is influenced by the starting HCH isomer. For instance, γ-HCH (lindane) undergoes dehydrochlorination to yield the (3S,4R,5R,6S) configuration of PCCH, as confirmed by PubChem data. This stereoselectivity arises from the equatorial positioning of chlorine atoms in the chair conformation of γ-HCH, which favors elimination at specific sites.

Acid-Mediated Chlorination of Cyclohexene Derivatives

While less common, this compound can also be synthesized via electrophilic chlorination of partially chlorinated cyclohexenes. This method involves the sequential addition of chlorine to a cyclohexene backbone under acidic conditions, though detailed mechanistic studies are sparse in the literature.

Reaction Conditions and Challenges

  • Chlorinating Agents : Cl2_2 gas or sulfuryl chloride (SO2_2Cl2_2).

  • Catalysts : Lewis acids such as FeCl3_3 or AlCl3_3.

  • Temperature : 50–80°C.

A major challenge lies in controlling the regioselectivity of chlorination, as over-chlorination can lead to hexachlorocyclohexane byproducts. For example, the chlorination of 1,3,4,5,6-pentachlorocyclohexene (CAS 1890-40-0) under vigorous conditions may result in undesired HCH isomers.

Comparative Analysis of Synthesis Routes

The base-catalyzed dehydrochlorination method is superior in terms of yield and selectivity compared to direct chlorination. Key advantages include:

  • Higher Yields : 82% yield of PCCH intermediates under optimized conditions.

  • Milder Conditions : Reactions proceed at ambient temperature in aqueous media.

  • Environmental Relevance : This pathway mimics the natural degradation of HCH isomers in alkaline soils, providing insights into environmental fate.

In contrast, acid-mediated chlorination suffers from poor regiocontrol and requires hazardous reagents, limiting its industrial applicability .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentachlorocyclohexene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding chlorinated cyclohexanones or cyclohexanols.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce less chlorinated cyclohexenes or cyclohexanes.

    Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions, leading to the formation of chlorohydrins or other substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products

    Oxidation: Chlorinated cyclohexanones or cyclohexanols.

    Reduction: Less chlorinated cyclohexenes or cyclohexanes.

    Substitution: Chlorohydrins or other substituted derivatives.

Scientific Research Applications

1,2,3,4,5-Pentachlorocyclohexene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Explored for its potential use as a pharmacological agent, particularly in the development of new drugs with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentachlorocyclohexene involves its interaction with molecular targets, such as enzymes and receptors, in biological systems. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The specific pathways involved may include the disruption of cellular processes, such as signal transduction and metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S,5S,6R)-1,3,4,5,6-pentachlorocyclohexene: An enantiomer of 1,2,3,4,5-Pentachlorocyclohexene with a different stereochemical configuration.

    Chlorocyclohexene: A less chlorinated derivative with fewer chlorine atoms attached to the cyclohexene ring.

Uniqueness

This compound is unique due to its specific stereochemistry and high degree of chlorination. These features confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry. The compound’s ability to undergo various chemical reactions and interact with biological targets further enhances its versatility and potential utility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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